molecular formula C44H60N6O7S B12790746 4-Thiazolidinecarboxamide, N-(3-(4-morpholinyl)-1-oxopropyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- CAS No. 185567-10-6

4-Thiazolidinecarboxamide, N-(3-(4-morpholinyl)-1-oxopropyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-

Cat. No.: B12790746
CAS No.: 185567-10-6
M. Wt: 817.0 g/mol
InChI Key: QJHQHWIDPNGKED-HAHDWVKUSA-N
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Description

4-Thiazolidinecarboxamide, N-(3-(4-morpholinyl)-1-oxopropyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a morpholine group, and a naphthalene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the morpholine group, and the attachment of the naphthalene moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, researchers might investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinecarboxamide derivatives
  • Naphthalene-based compounds
  • Morpholine-containing molecules

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it might exhibit enhanced stability, reactivity, or bioactivity.

Properties

CAS No.

185567-10-6

Molecular Formula

C44H60N6O7S

Molecular Weight

817.0 g/mol

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-3-methyl-2-[methyl-[(2S)-2-(3-morpholin-4-ylpropanoylamino)-3-naphthalen-1-ylpropanoyl]amino]butanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C44H60N6O7S/c1-29(2)38(41(54)46-34(25-30-13-8-7-9-14-30)39(52)43(56)50-28-58-27-36(50)40(53)47-44(3,4)5)48(6)42(55)35(45-37(51)19-20-49-21-23-57-24-22-49)26-32-17-12-16-31-15-10-11-18-33(31)32/h7-18,29,34-36,38-39,52H,19-28H2,1-6H3,(H,45,51)(H,46,54)(H,47,53)/t34-,35-,36-,38-,39-/m0/s1

InChI Key

QJHQHWIDPNGKED-HAHDWVKUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)N2CSC[C@H]2C(=O)NC(C)(C)C)O)N(C)C(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CCN5CCOCC5

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(=O)N2CSCC2C(=O)NC(C)(C)C)O)N(C)C(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CCN5CCOCC5

Origin of Product

United States

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